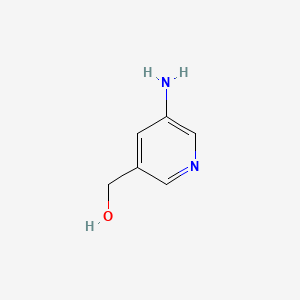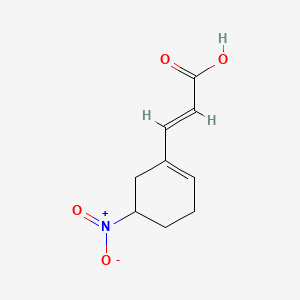
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, also known as 5-nitrocyclohex-1-en-1-ylacrylic acid or 5-NCA, is an organic compound belonging to the class of nitrocycloalkylacrylic acids. It was first synthesized in the year 2000 and has since been studied for its various applications in the field of medicinal chemistry. 5-NCA is a key intermediate in the synthesis of a variety of nitrocycloalkylacrylic acid derivatives, and has been used as a starting material in the preparation of a range of pharmaceuticals, including antibiotics and antifungal agents.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Amino Acids
One application involves the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan. These derivatives are considered useful building blocks for β-peptides (Masesane & Steel, 2004).
Biodegradable Polymers with Nitroxyl Radical Functions
Research has also focused on synthesizing biodegradable polymers with nitroxyl radical biological functions. This involves incorporating nitroxyl radicals into carboxylic acid sites of acrylic acid/lactide/∈-caprolactone copolymer (TAM-PBLCA), demonstrating the potential for developing materials with specific biological functionalities (Lang & Chu, 2001).
Functionalization of Polyacrylamide Substrates
The activation of polyacrylamide substrates with acrylic acid for protein patterning represents another application. This activation enables the creation of substrates with precise control over cellular adhesion and spreading, which is crucial for cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).
Organic Sensitizers for Solar Cells
In the field of organic electronics, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid derivatives have been used to engineer novel organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Kim et al., 2006).
Corrosion Inhibition
Another significant application is in the domain of materials science, where photo-cross-linkable polymers synthesized from this compound have shown to be effective corrosion inhibitors for mild steel in acidic medium. These polymers act as mixed-type inhibitors and demonstrate the potential for protecting metals against corrosion (Baskar et al., 2014).
Photohydrolysis in Multilayered Films
In materials chemistry, this compound derivatives have been used in the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films. This process is significant for the development of materials with photoresponsive properties, useful in a variety of applications including sensors and actuators (Jensen et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXGOWSKLZBEO-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657928 |
Source


|
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899809-64-4 |
Source


|
| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

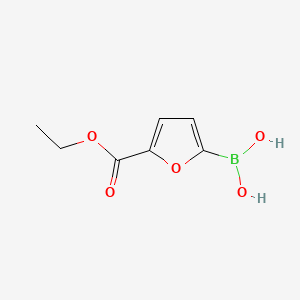
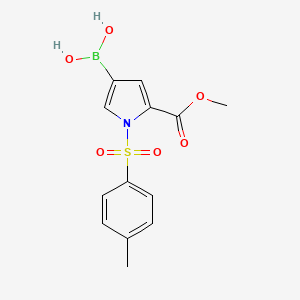

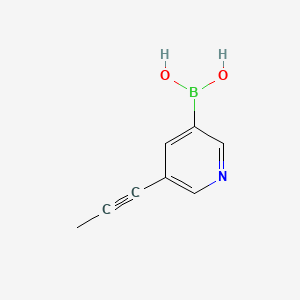
![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

